7-Bromo-3-methoxy-naphthalen-2-ylamine
Description
7-Bromo-3-methoxy-naphthalen-2-ylamine is a naphthalene derivative featuring a bromine atom at position 7, a methoxy group at position 3, and an amine group at position 2. This compound’s structure is highlighted in crystallographic studies, such as the work by Liu et al. (2010), where it forms part of a larger chiral alcohol structure used in medicinal chemistry research .
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
7-bromo-3-methoxynaphthalen-2-amine |
InChI |
InChI=1S/C11H10BrNO/c1-14-11-6-7-2-3-9(12)4-8(7)5-10(11)13/h2-6H,13H2,1H3 |
InChI Key |
ZQIZEVMRKLSEGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Partially Saturated Ring Derivatives
- A803440 (789490-65-9): (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride shares a bromine atom at position 7 but incorporates a partially saturated naphthalene ring (tetrahydro-naphthalene).
- A317792 (1443238-61-6) : (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride features a smaller dihydro-indene core with bromine at position 5. The altered bromine position and ring size may reduce π-π stacking interactions compared to the target compound, affecting binding affinity in biological systems .
Functional Group Variations
- 7-Bromo-3-hydroxy-naphthalene-2-carboxylic acid : Replacing the methoxy and amine groups with hydroxyl and carboxylic acid groups significantly increases polarity and acidity. The carboxylic acid moiety enhances hydrogen-bonding capacity, making this derivative more water-soluble but less lipophilic than the target compound .
Physicochemical and Reactivity Profiles
- Reactivity : The methoxy group in the target compound is electron-donating, directing electrophilic substitution to specific positions, while bromine’s electron-withdrawing nature may stabilize intermediates. In contrast, the carboxylic acid derivative undergoes deprotonation at physiological pH, enabling salt formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
